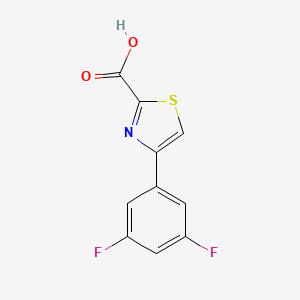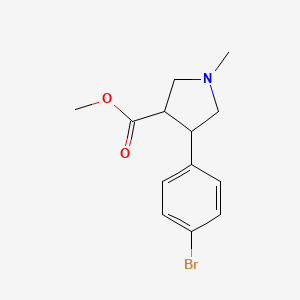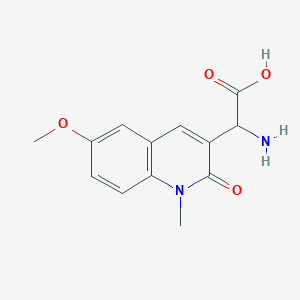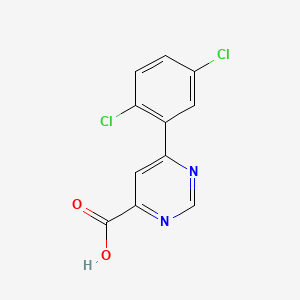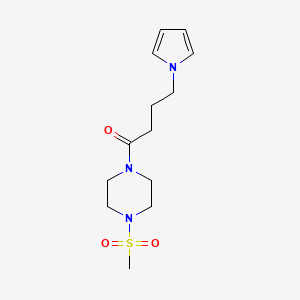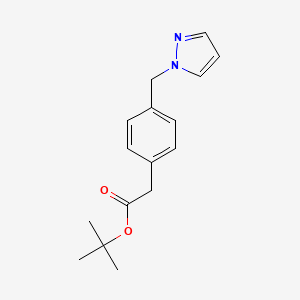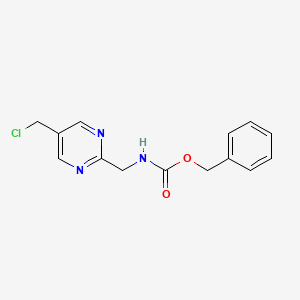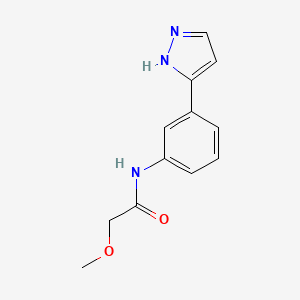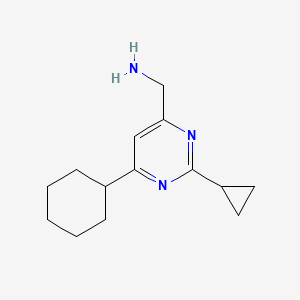
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile is a synthetic organic compound that features both azetidine and methoxyphenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the methoxyphenyl and acetonitrile groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Nitrile Introduction: Introduction of the acetonitrile group via nucleophilic substitution or addition reactions.
Methoxyphenyl Group Addition: Attachment of the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Use of reducing agents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Enzymes or Receptors: Modulating the activity of specific enzymes or receptors.
Pathway Inhibition or Activation: Affecting biochemical pathways through inhibition or activation of key steps.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyazetidin-1-yl)-2-phenylacetonitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(3-Hydroxyazetidin-1-yl)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with the methoxy group in a different position, potentially leading to different properties.
Uniqueness
2-(3-Hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile is unique due to the specific positioning of the hydroxyazetidinyl and methoxyphenyl groups, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(3-hydroxyazetidin-1-yl)-2-(3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-4-2-3-9(5-11)12(6-13)14-7-10(15)8-14/h2-5,10,12,15H,7-8H2,1H3 |
InChI Key |
KFPGMDUCVLQVAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)N2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)
![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
